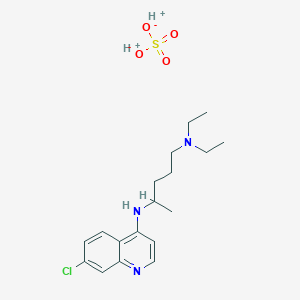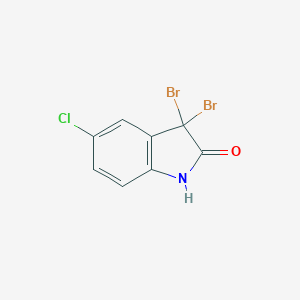
3,3-dibromo-5-chloro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one is a heterocyclic compound that belongs to the indole family It is characterized by the presence of bromine and chlorine atoms attached to the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one can be synthesized through the bromination of indoles. One common method involves the reaction of 3-bromoindoles or indoles with 2 or 3 equivalents of N-bromosuccinimide (NBS) in aqueous t-butyl alcohol . This reaction leads to the formation of 3,3-dibromo-1,3-dihydroindol-2-ones. Some bromination of the six-membered ring may occur, resulting in products like 3,5,6-tribromoindole-4,7-dione .
Industrial Production Methods
Industrial production methods for 3,3-dibromo-5-chloro-1,3-dihydroindol-2-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form indole-2,3-diones (isatins).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Aqueous t-butyl alcohol: Solvent for the bromination reactions.
Major Products Formed
Indole-2,3-diones (isatins): Formed through oxidation reactions.
3,5,6-Tribromoindole-4,7-dione: Formed through bromination of the six-membered ring.
Applications De Recherche Scientifique
3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one has several scientific research applications:
Industry: Used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-dibromo-5-chloro-1,3-dihydroindol-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s bromine and chlorine atoms play a crucial role in its reactivity and interactions. detailed studies on its specific molecular targets and pathways are limited.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dibromo-1,3-dihydroindol-2-one: Lacks the chlorine atom present in 3,3-dibromo-5-chloro-1,3-dihydroindol-2-one.
3,5,6-Tribromoindole-4,7-dione: Contains additional bromine atoms compared to 3,3-dibromo-5-chloro-1,3-dihydroindol-2-one.
Uniqueness
3,3-Dibromo-5-chloro-1,3-dihydroindol-2-one is unique due to the presence of both bromine and chlorine atoms on the indole ring. This unique combination of halogens imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
3,3-dibromo-5-chloro-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2ClNO/c9-8(10)5-3-4(11)1-2-6(5)12-7(8)13/h1-3H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTLAFZUEITWQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376616 |
Source


|
| Record name | 3,3-Dibromo-5-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113423-48-6 |
Source


|
| Record name | 3,3-Dibromo-5-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
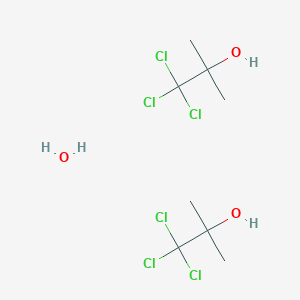
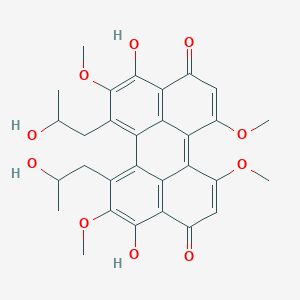
![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)
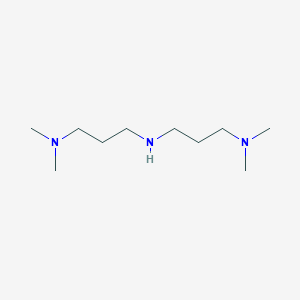

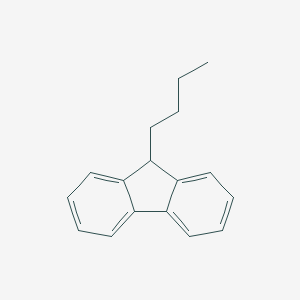
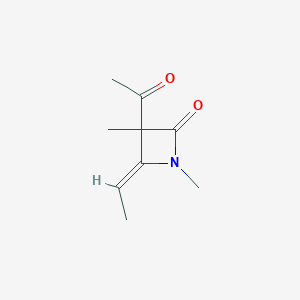
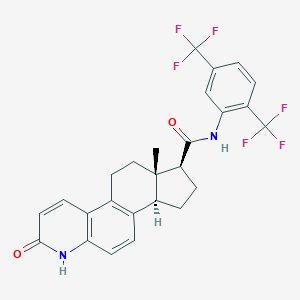
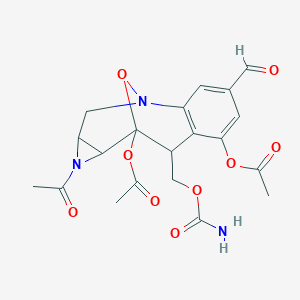
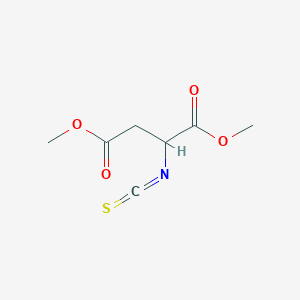
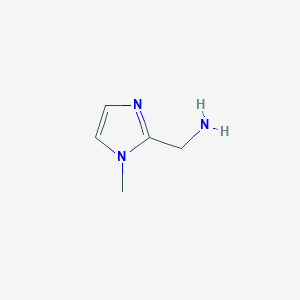
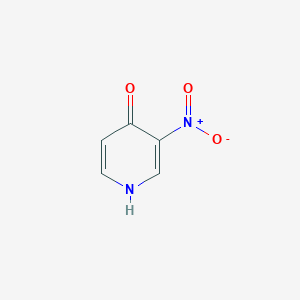
![2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B47279.png)
